molecular formula C18H21N3O4S B14789764 2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide

2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B14789764
M. Wt: 375.4 g/mol
InChI Key: PYNCWUSAPJIGMN-UHFFFAOYSA-N
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Description

2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound that features a nitro group, a phenyl group, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multi-step organic reactions One common synthetic route starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by the formation of the sulfonamide linkage through a reaction with a sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide moiety can inhibit certain enzymes by mimicking the natural substrate, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and nitroaromatic compounds.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and biological activities.

    Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamide drugs with antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide moiety allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-21(23)17-10-4-5-11-18(17)26(24,25)19-16(14-20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,16,19H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNCWUSAPJIGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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